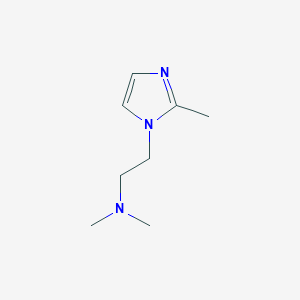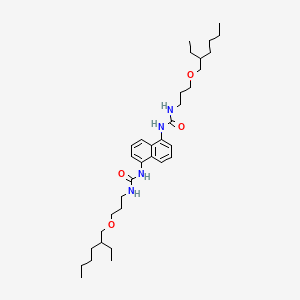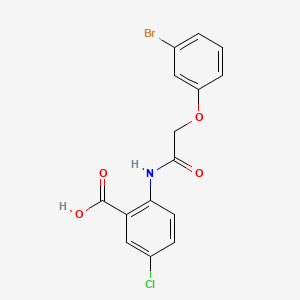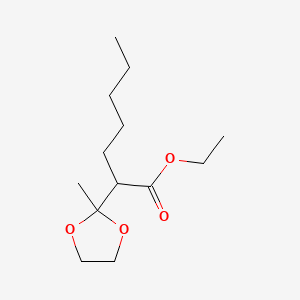
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene is an organosilicon compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene typically involves the reaction of trimethylsilyl-substituted precursors with adamantyl-containing reagents under controlled conditions. Common reagents used in the synthesis include trimethylsilyl chloride, trimethylsiloxy compounds, and adamantyl derivatives. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions in specialized reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The specific industrial production methods for this compound would likely follow similar principles, with adjustments made for the unique properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silyl ether compounds.
Substitution: The trimethylsilyl and trimethylsiloxy groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Organosilicon compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: The unique properties of organosilicon compounds make them potential candidates for drug development and delivery systems.
Industry: The compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene involves its interaction with molecular targets and pathways in chemical and biological systems. The trimethylsilyl and trimethylsiloxy groups can influence the compound’s reactivity and stability, while the adamantyl group can enhance its lipophilicity and membrane permeability. These properties can affect the compound’s interactions with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene include other organosilicon compounds with trimethylsilyl, trimethylsiloxy, and adamantyl groups. Examples include:
- 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-1-silaethene
- 1,1-Bis(trimethylsilyl)-2-(1-adamantyl)-1-silaethene
- 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(tert-butyl)-1-silaethene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. The presence of both trimethylsilyl and trimethylsiloxy groups can enhance the compound’s stability and reactivity, while the adamantyl group can provide additional steric and electronic effects.
Propiedades
Número CAS |
72189-54-9 |
|---|---|
Fórmula molecular |
C20H42OSi4 |
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
[1-adamantyl-bis(trimethylsilyl)silylidenemethoxy]-trimethylsilane |
InChI |
InChI=1S/C20H42OSi4/c1-23(2,3)21-19(22(24(4,5)6)25(7,8)9)20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,10-15H2,1-9H3 |
Clave InChI |
BWPZHBZODGICIM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=[Si]([Si](C)(C)C)[Si](C)(C)C)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)

![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)






